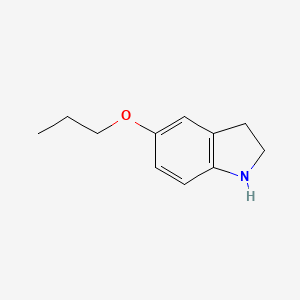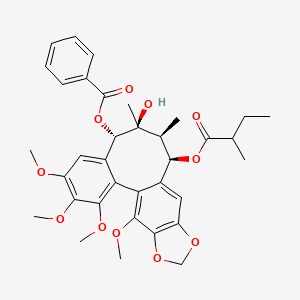![molecular formula C12H20N2O B13074138 (Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine](/img/structure/B13074138.png)
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine is a chemical compound with the molecular formula C12H20N2O. This compound is characterized by the presence of a cyclopropylmethyl group, a dimethylamino group, and a furan ring. It is primarily used in research settings and has various applications in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine typically involves the reaction of cyclopropylmethylamine with 2-(dimethylamino)-2-(furan-2-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted amines or ethers, depending on the nucleophile used.
Scientific Research Applications
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine: Lacks the furan ring, making it less versatile in certain reactions.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a hydroxyl group and an ether linkage, offering different reactivity and applications.
Uniqueness
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N'-(cyclopropylmethyl)-1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2O/c1-14(2)11(12-4-3-7-15-12)9-13-8-10-5-6-10/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |
InChI Key |
UPQAOTRHQIXJMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNCC1CC1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




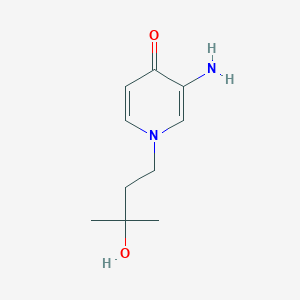
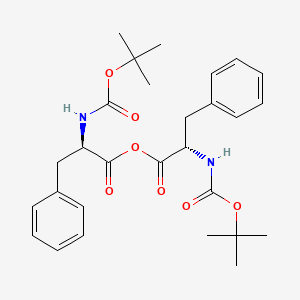
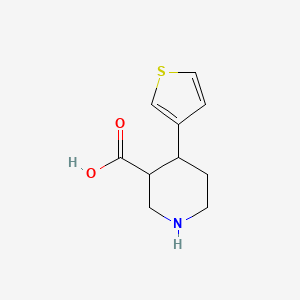

![7-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074106.png)
![7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B13074108.png)
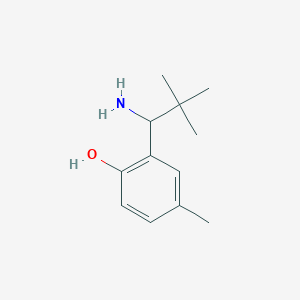
![4-[(Cyclohexylmethyl)amino]butan-2-ol](/img/structure/B13074118.png)
